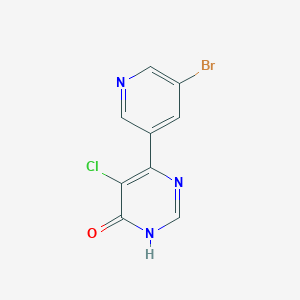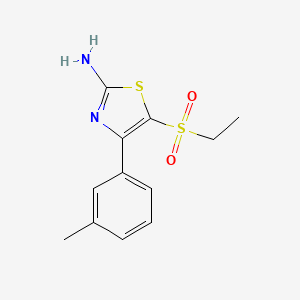
5-(1-Benzylpiperidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Benzylpiperidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Méthodes De Préparation
The synthesis of 5-(1-Benzylpiperidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the formation of the piperidine ring followed by functionalization at specific positions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
5-(1-Benzylpiperidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
5-(1-Benzylpiperidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(1-Benzylpiperidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
5-(1-Benzylpiperidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine can be compared with other piperidine derivatives, such as:
Piperine: A natural alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A natural compound with potential anticancer and anti-inflammatory effects.
Matrine: A natural alkaloid with potential anticancer and antiviral properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities and applications .
Propriétés
Formule moléculaire |
C23H31N3 |
|---|---|
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
5-(1-benzylpiperidin-2-yl)-4-methyl-2-piperidin-1-ylpyridine |
InChI |
InChI=1S/C23H31N3/c1-19-16-23(25-13-7-3-8-14-25)24-17-21(19)22-12-6-9-15-26(22)18-20-10-4-2-5-11-20/h2,4-5,10-11,16-17,22H,3,6-9,12-15,18H2,1H3 |
Clé InChI |
PLJHCCIQFVNHBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C2CCCCN2CC3=CC=CC=C3)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


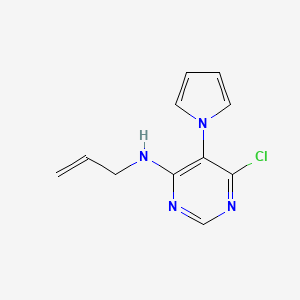

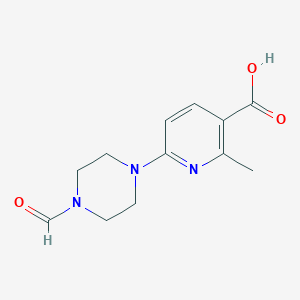
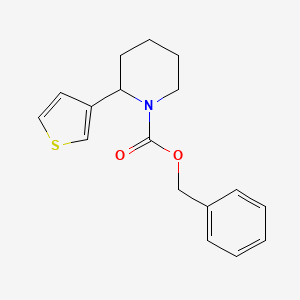
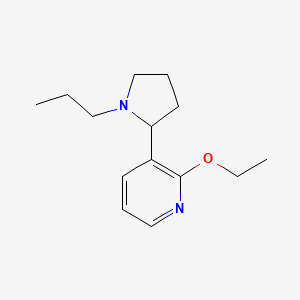
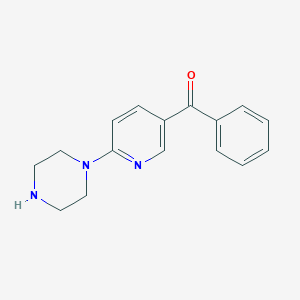
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B11799699.png)

![1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid](/img/structure/B11799714.png)


